2-Chloro-1-isopropyl-3-methoxybenzene
Description
2-Chloro-1-isopropyl-3-methoxybenzene is a substituted benzene derivative with the molecular formula C₁₀H₁₃ClO. Its structure features a chlorine atom at the 2-position, an isopropyl group at the 1-position, and a methoxy group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to the steric and electronic effects imparted by its substituents.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-1-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |
InChI Key |
ASQFPCBRMGZQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Method
Principle:
Friedel-Crafts alkylation involves the electrophilic substitution of an aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). For 2-chloro-1-isopropyl-3-methoxybenzene, the starting material is typically 2-chloro-3-methoxytoluene or related anisole derivatives, which undergo alkylation with isopropyl chloride.
- Catalyst: Aluminum chloride (AlCl3) or similar Lewis acids
- Solvent: Usually non-polar solvents like dichloromethane or carbon disulfide
- Temperature: Controlled to avoid polyalkylation, typically 0–50 °C
- Yield: Moderate to good yields depending on reaction control
Limitations:
Potential for polyalkylation and rearrangements; requires careful control of stoichiometry and temperature.
Halogenation of Alkylated Methoxybenzenes
Principle:
Starting from 1-isopropyl-3-methoxybenzene, selective chlorination at the ortho position relative to the methoxy group can be achieved using electrophilic chlorinating agents.
- N-chlorosuccinimide (NCS)
- Chlorine gas under controlled conditions
- Sulfuryl chloride (SO2Cl2)
- Solvent: Carbon tetrachloride, chloroform, or acetic acid
- Temperature: Typically 0–25 °C to prevent over-chlorination
- Catalyst: Sometimes Lewis acids or radical initiators for selectivity
Outcome:
Selective mono-chlorination yielding this compound with high regioselectivity.
Phase Transfer Catalysis (PTC) Method Using Halopropane Precursors
A highly efficient and industrially viable method involves nucleophilic substitution of halogenated propanes with sodium methoxide under phase transfer catalysis conditions to form methoxy-substituted chlorinated compounds.
Although the direct preparation of this compound by this exact method is less documented, analogous methods for related chloromethoxypropane compounds provide valuable insights into reaction optimization.
Key Aspects from Related Patent CN101045676A:
- Reaction: Dropwise addition of sodium methoxide dispersed in an inert solvent into 1,3-bromochloropropane in the presence of a phase transfer catalyst.
- Catalysts: Tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, benzyltrimethylammonium chloride (preferably benzyltrimethylammonium chloride).
- Solvents: Benzene, petroleum ether, cyclohexane.
- Temperature: 20–110 °C during addition; 50–80 °C during heat preservation.
- Yields: High yields around 91–93% reported.
- Advantages: Mild conditions, high selectivity, cost-effective, scalable for industrial production.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Agent | Solvent(s) | Temperature Range (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | 2-Chloro-3-methoxytoluene + isopropyl chloride | AlCl3 (Lewis acid) | DCM, CS2 | 0–50 | Moderate | Risk of polyalkylation, requires control |
| Electrophilic Chlorination | 1-Isopropyl-3-methoxybenzene | N-chlorosuccinimide, Cl2, SO2Cl2 | CCl4, CHCl3, AcOH | 0–25 | Good | High regioselectivity, mild conditions |
| Phase Transfer Catalysis (PTC) | 1,3-Bromochloropropane + sodium methoxide | Benzyltrimethylammonium chloride | Benzene, petroleum ether, cyclohexane | 20–110 (addition), 50–80 (hold) | ~92 | High yield, industrially scalable, mild |
Detailed Example of PTC Synthesis (Adapted for Related Compound)
- Prepare anhydrous sodium methoxide dispersion in benzene by removing methanol from sodium methoxide solution under reduced pressure.
- In a nitrogen atmosphere, add 1,3-bromochloropropane and phase transfer catalyst (e.g., benzyltrimethylammonium chloride) to a reaction flask.
- Slowly add sodium methoxide dispersion dropwise at controlled temperature (e.g., 60–80 °C).
- Maintain the reaction temperature for several hours to ensure completion.
- Filter to remove sodium bromide byproduct.
- Wash the organic layer with water until neutral pH is reached.
- Dry over anhydrous sodium sulfate, filter, and purify by distillation.
Yield: Approximately 92% of the target chloromethoxypropane.
Note: While this example is for 1-chloro-3-methoxypropane, similar principles apply for alkylated chloromethoxybenzenes with appropriate starting materials and reaction conditions.
Research Findings and Optimization Notes
- The molar ratio of halogenated starting material to sodium methoxide is critical (1:0.9–1.2) for complete mono-etherification.
- Phase transfer catalysts significantly reduce reaction time and temperature while improving yield.
- Choice of inert solvent affects reaction efficiency; benzene is preferred for simplicity and ease of separation.
- Reaction temperature control during addition and holding phases is essential to prevent side reactions.
- Industrial scale processes favor methods that use inexpensive and readily available raw materials, mild conditions, and simple workup procedures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isopropyl-3-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the functional groups on the benzene ring
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Alkylation: Isopropyl chloride (C3H7Cl) with aluminum chloride (AlCl3) as a catalyst.
Methoxylation: Methanol (CH3OH) with a suitable base like sodium methoxide (NaOCH3).
Major Products
Substitution Products: Depending on the reagents used, various substituted benzene derivatives can be formed.
Oxidation Products: Alcohols or ketones derived from the oxidation of the isopropyl group.
Scientific Research Applications
2-Chloro-1-isopropyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic and nucleophilic substitution reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-isopropyl-3-methoxybenzene largely depends on its chemical reactivity. The methoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that deactivates the ring. This dual effect influences the compound’s reactivity and the types of reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-Chloro-1-isopropyl-3-methoxybenzene, such as chloro, methoxy, or aromatic substituents.
1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)
- Molecular Formula: C₇H₅Cl₂NO₃
- Molecular Weight : 222.03 g/mol .
- Key Differences: Contains two chlorine atoms (positions 1 and 5) and a nitro group (position 2), introducing strong electron-withdrawing effects. The methoxy group at position 3 is analogous to the target compound, but the nitro group enhances reactivity in electrophilic substitution reactions compared to the isopropyl group.
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
- Molecular Formula : C₁₆H₁₂ClN₃O₃
- Molecular Weight : 329.74 g/mol .
- Key Differences: A benzodiazepine derivative with a 2-chlorophenyl group but fused to a diazepine ring system. The nitro group (position 7) and methyl substituent (position 1) impart distinct pharmacological activity, unlike the target compound’s isopropyl and methoxy groups. Purity Analysis: No detectable impurities in the analyzed sample, suggesting high stability under tested conditions .
Data Table: Comparative Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₀H₁₃ClO | 184.66 | Cl (2), isopropyl (1), OCH₃ (3) | Chloro, methoxy, alkyl |
| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | C₇H₅Cl₂NO₃ | 222.03 | Cl (1,5), OCH₃ (3), NO₂ (2) | Chloro, nitro, methoxy |
| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | 329.74 | Cl (2-phenyl), CH₃ (1), NO₂ (7) | Chlorophenyl, nitro, amine |
Research Findings and Substituent Effects
- Steric Effects : The isopropyl group in the target compound introduces significant steric hindrance compared to the smaller nitro or methyl groups in the analogs. This may reduce reactivity in nucleophilic aromatic substitution .
- Electronic Effects : The methoxy group (electron-donating) in both the target compound and 1,5-Dichloro-3-Methoxy-2-nitrobenzene contrasts with the nitro group (electron-withdrawing) in the latter, leading to divergent regioselectivity in further derivatization.
Notes
- Limitations : Direct comparative studies on the physicochemical or biological properties of this compound are absent in the provided evidence. Inferences are drawn from structural analogs.
- Research Gaps : Further studies are needed to elucidate the compound’s stability, toxicity, and synthetic utility.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-isopropyl-3-methoxybenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or halogenation of substituted benzene derivatives. Key variables include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
- Solvent optimization : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions .
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and NMR validation (¹H/¹³C) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS Category 4 guidelines (acute toxicity):
- Ventilation : Use fume hoods to prevent inhalation exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Emergency response : For ingestion, rinse mouth with water (do not induce vomiting); for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst deactivation. Mitigation strategies include:
Q. What thermodynamic parameters govern the stability of this compound under varying reaction conditions?
- Methodological Answer : Stability is influenced by:
- Substituent effects : Electron-donating methoxy groups reduce electrophilicity at the chloro-substituted position .
- Thermal analysis : DSC/TGA to determine decomposition thresholds (>200°C recommended for storage) .
- pH sensitivity : Stability in aqueous solutions requires pH 5–9; acidic/basic conditions hydrolyze the methoxy group .
Q. How can computational methods predict the bioactivity or material science applications of this compound?
- Methodological Answer : Leverage in silico tools:
- Docking simulations : Use AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes in anticancer studies) .
- QSAR modeling : Correlate substituent effects (Cl, isopropyl) with logP values to predict membrane permeability .
- Crystal structure prediction : Software like Mercury to analyze packing efficiency for materials science applications .
Notes on Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
